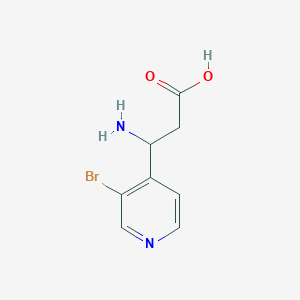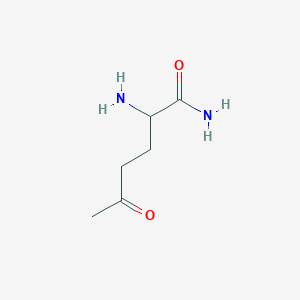
2-Amino-5-oxohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-oxohexanamide is an organic compound with the molecular formula C6H12N2O2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a keto group at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxohexanamide can be achieved through several methods. One common approach involves the reaction of hexanoic acid with ammonia, followed by oxidation to introduce the keto group. Another method includes the use of hexanoyl chloride, which reacts with ammonia to form the corresponding amide, followed by selective oxidation at the fifth carbon.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using hexanoic acid derivatives. The process may include catalytic hydrogenation and controlled oxidation steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-oxohexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-amino-5-hydroxyhexanamide.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-oxohexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Amino-5-oxohexanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can influence metabolic pathways and cellular processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-oxohexanoic acid: Similar in structure but with a carboxylic acid group instead of an amide.
2-Amino-5-hydroxyhexanamide: A reduced form with a hydroxyl group replacing the keto group.
Hexanamide: Lacks the amino and keto groups, making it less reactive.
Uniqueness
2-Amino-5-oxohexanamide is unique due to the presence of both an amino group and a keto group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in diverse ways. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-amino-5-oxohexanamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(9)2-3-5(7)6(8)10/h5H,2-3,7H2,1H3,(H2,8,10) |
InChI-Schlüssel |
AULUINXDLCVMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


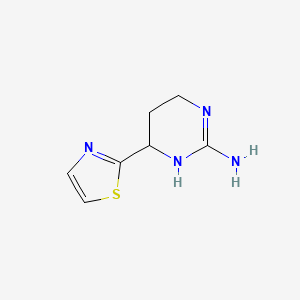
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)

![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
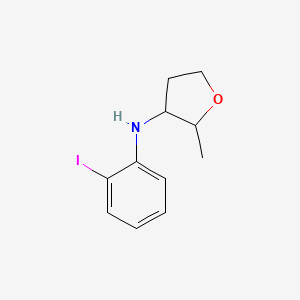

![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)

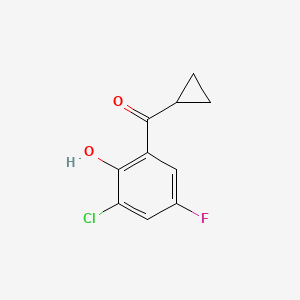
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
